1H-Indole, 2-(1-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2-(1-cyclohexen-1-yl)- is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The compound 1H-Indole, 2-(1-cyclohexen-1-yl)- is characterized by the presence of an indole ring system substituted with a cyclohexenyl group at the second position.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 2-(1-cyclohexen-1-yl)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Indole, 2-(1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indole compounds due to the electron-rich nature of the indole ring.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2-(1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Indole derivatives are known for their therapeutic potential, and 1H-Indole, 2-(1-cyclohexen-1-yl)- is investigated for its potential use in drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 2-(1-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. The compound may exert its effects through the inhibition of specific enzymes, interaction with DNA, or modulation of signaling pathways involved in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 2-(1-cyclohexen-1-yl)- can be compared with other similar compounds such as:
2-(1-Cyclohexenyl)cyclohexanone: This compound has a similar cyclohexenyl group but lacks the indole ring system.
1-(1-Cyclohexen-1-yl)ethanone: This compound features a cyclohexenyl group attached to an ethanone moiety instead of an indole ring.
2-Cyclohexen-1-ol: This compound contains a cyclohexenyl group with a hydroxyl group but does not have the indole structure.
The uniqueness of 1H-Indole, 2-(1-cyclohexen-1-yl)- lies in its indole ring system, which imparts distinct chemical and biological properties compared to other cyclohexenyl-containing compounds.
Eigenschaften
CAS-Nummer |
78329-40-5 |
---|---|
Molekularformel |
C14H15N |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
2-(cyclohexen-1-yl)-1H-indole |
InChI |
InChI=1S/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h4-6,8-10,15H,1-3,7H2 |
InChI-Schlüssel |
KJKXOZREZXQOQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C2=CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.